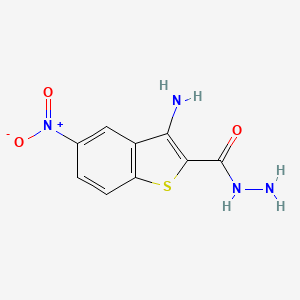

3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide

説明

3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, a nitro group at position 5, and a carbohydrazide moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceutical intermediates and materials science.

特性

IUPAC Name |

3-amino-5-nitro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3S/c10-7-5-3-4(13(15)16)1-2-6(5)17-8(7)9(14)12-11/h1-3H,10-11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYXPAJZCKGLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is usually carried out under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods:

化学反応の分析

Condensation Reactions

The carbohydrazide group participates in Schiff base formation and hydrazone synthesis:

-

Reaction with aldehydes : Forms Schiff bases under reflux conditions.

Example:Yields range from 57–72% depending on the aldehyde substituent (e.g., 3-nitrophenyl, 4-chlorophenyl) .

-

Reaction with ketones : Produces hydrazones via nucleophilic addition.

Example with acetophenone:

Acetylation and Acylation

The amino group undergoes acetylation with acyl chlorides or anhydrides:

-

Chloroacetylation :

-

Acetylation with acetic anhydride :

Forms 1-[5-(3-amino-1-benzothiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone under reflux (yield: 81% ) .

Cyclization Reactions

The carbohydrazide moiety facilitates heterocycle formation:

-

Oxadiazole synthesis :

-

Thiazole formation :

Reaction with thioglycolic acid yields thiazolidinone derivatives.

Nucleophilic Substitution

The nitro group directs electrophilic substitution, while the chlorine (if present) participates in SNAr reactions:

-

Chlorine substitution :

In related compounds (e.g., 3-chloro-6-nitro derivatives), chlorine is replaced by amines or thiols under basic conditions.

Coupling Reactions

The amino group enables transition-metal-catalyzed cross-couplings:

-

Buchwald–Hartwig amination :

Reacts with aryl halides (e.g., bromobenzene) using Pd catalysts to form biaryl amines .

Mechanistic Insights

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study : A study involving similar benzothiophene derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Anticancer Potential

The ability of 3-amino-5-nitro-1-benzothiophene-2-carbohydrazide to interact with cancer cell lines has been explored. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study : In vitro studies have reported that compounds with similar structures can significantly reduce cell viability in breast cancer cell lines, indicating promising anticancer activity .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its amino group allows for further modifications, leading to the synthesis of more complex molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted | 150 °C for 75 min | 85 |

| One-pot multicomponent | Room temperature | 70 |

Recent advancements in synthesis techniques, such as microwave-assisted methods, have improved yields and reduced reaction times, making it easier to obtain derivatives for further study .

Protein Interaction Studies

The potential of this compound to form covalent bonds with proteins has been investigated. This property could be exploited in proteomics for targeted modifications.

Case Study : Research utilizing fluorescence assays showed that related compounds could effectively bind to specific proteins involved in neurodegenerative diseases, potentially mitigating protein misfolding .

Molecular Docking Studies

Molecular docking simulations indicate that the compound may exhibit strong binding affinities to various enzymes implicated in disease processes, suggesting its utility as a lead compound in drug discovery.

Data Table: Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Enzyme A | -9.5 |

| Enzyme B | -8.7 |

These findings point to the compound's potential as a scaffold for developing new therapeutic agents targeting specific diseases .

作用機序

The mechanism of action of 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

The benzothiophene core and carbohydrazide moiety are shared among several analogs, but substituent variations significantly influence their properties:

Key Observations :

- The nitro group in the target compound may enhance reactivity in electrophilic substitutions compared to CBTC’s chloro substituent.

Corrosion Inhibition

CBTC demonstrates effective corrosion inhibition on 6061 aluminum alloy in hydrochloric acid, with efficiency dependent on concentration and temperature. Adsorption follows Temkins’ and Langmuir isotherms, indicating physisorption . In contrast, the target compound’s amino and nitro groups could alter adsorption mechanisms due to increased polarity, though its discontinued status limits experimental validation.

Commercial and Industrial Viability

- Target Compound : Discontinued by CymitQuimica, limiting accessibility for research .

- CBTC : Actively studied for industrial applications, suggesting better commercial prospects .

- 3-Aminothiophene-2-carbohydrazide Derivatives: Availability varies by substituent, with synthetic flexibility enabling tailored applications .

生物活性

3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide is a compound of significant interest in biological research and medicinal chemistry. Its unique structure allows it to serve as a versatile building block in organic synthesis, while its potential biological activities are being explored in various contexts, including antimicrobial, antitumor, and anti-inflammatory applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H8N4O3S, with a molecular weight of 252.25 g/mol. The presence of both amino and nitro groups enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amino group facilitates hydrogen bonding with target molecules, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that related nitrothiophene carboxamides demonstrate potent activity against various bacterial strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . These compounds require activation by specific nitroreductases within bacterial cells to exert their antibacterial effects.

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at cancer treatment. While direct clinical applications are still under investigation, preliminary studies suggest that modifications of this compound may enhance its efficacy against tumor cells .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor properties, this compound has been evaluated for anti-inflammatory effects. Its structural features allow it to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-nitrobenzoisothiazole | Nitro and amino groups | Moderate antimicrobial activity |

| 3-Amino-5-nitrobenz[c]isothiazole | Similar structure | Lower antitumor activity |

| 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide | Triazole ring | Stronger antiviral properties |

This table illustrates how the unique carbohydrazide group in this compound contributes to its distinct chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-amino-5-nitro-1-benzothiophene-2-carbohydrazide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzothiophene precursors. For example, hydrazide derivatives are often synthesized by reacting ethyl ester intermediates with hydrazine hydrate under reflux conditions. Purity optimization requires rigorous purification techniques such as recrystallization (using solvents like ethanol or DMF) and column chromatography (silica gel, gradient elution). Impurity profiles should be monitored via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the amino, nitro, and carbohydrazide functional groups.

- FT-IR to identify N-H stretches (3100–3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- X-ray crystallography for unambiguous structural elucidation, particularly to resolve tautomeric forms of the carbohydrazide moiety.

- Elemental analysis (CHNS) to verify stoichiometry .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Solubility tests in polar (DMSO, DMF) and non-polar solvents (chloroform) should precede biological assays. Stability studies under acidic/basic conditions (pH 3–10) and thermal analysis (TGA/DSC) are essential to determine storage requirements. For example, nitro groups may degrade under prolonged UV exposure, necessitating light-sensitive storage .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the compound’s reactivity and pharmacological activity?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactivity. In pharmacological studies, this group may improve binding affinity to targets like bacterial nitroreductases or tumor hypoxia markers. Computational modeling (e.g., DFT for electron density maps) and comparative studies with de-nitro analogs can isolate its contribution to bioactivity .

Q. What experimental designs are recommended for evaluating the compound’s antitumor or antimicrobial mechanisms?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry.

- Enzyme inhibition studies : Test against microbial enzymes (e.g., dihydrofolate reductase) using spectrophotometric kinetic assays.

- Resistance profiling : Compare efficacy against wild-type vs. multidrug-resistant bacterial strains .

Q. How can contradictory data on bioactivity across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from:

- Purity discrepancies : Validate synthesis protocols and characterize impurities via LC-MS.

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural analogs : Confirm the compound’s identity with X-ray crystallography to rule out isomeric byproducts .

Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modifications at the amino (e.g., alkylation) or carbohydrazide (e.g., acyl hydrazones) positions.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity.

- Pharmacophore mapping : Identify critical binding motifs through docking studies (e.g., with PARP-1 for anticancer activity) .

Q. Which advanced analytical methods are suitable for detecting degradation products in long-term stability studies?

- Methodological Answer :

- HPLC-MS/MS : For high-sensitivity detection of trace degradation products.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Solid-state NMR : To monitor amorphous-crystalline phase transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。